Cas no 156684-91-2 ((2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid)

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid 化学的及び物理的性質
名前と識別子
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- (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid
- (2,3-difluoro-4-pentoxyphenyl)boronic acid
- [2,3-difluoro-4-(pentyloxy)phenyl]Boronic acid
- 2,3-DIFLUORO-4-PENTYLOXYPHENYLBORONIC ACID
- 2,3-Difluoro-4-n-pentoxyphenylboronic acid
- 2,3-difluoro-4-pentoxyphenylboronic acid
- PC7032
- 4-PENTYLOXY-2,3-DIFLUOROPHENYLBORONIC ACID
- SCHEMBL8746461
- DTXSID70614411
- DB-064138
- 156684-91-2
- AKOS005146036
- RCVQAXDDFSTKKQ-UHFFFAOYSA-N
- 2,3-Difluoro-4-(pentyloxy)benzeneboronic acid
- MFCD06657882
- AB25716
- (2,3-Difluoro-4-(pentyloxy)phenyl)boronicacid
- 2,3-difluoro-4-(pentyloxy)phenylboronic acid
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- MDL: MFCD06657882
- インチ: InChI=1S/C11H15BF2O3/c1-2-3-4-7-17-9-6-5-8(12(15)16)10(13)11(9)14/h5-6,15-16H,2-4,7H2,1H3
- InChIKey: RCVQAXDDFSTKKQ-UHFFFAOYSA-N
- ほほえんだ: CCCCCOC1=C(C(=C(C=C1)B(O)O)F)F
計算された属性
- せいみつぶんしりょう: 244.10800
- どういたいしつりょう: 244.1082308g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7Ų
じっけんとくせい
- PSA: 49.69000
- LogP: 1.21360
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019108102-1g |
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid |
156684-91-2 | 95% | 1g |
494.40 USD | 2021-06-17 | |
Crysdot LLC | CD12137725-1g |
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid |
156684-91-2 | 95+% | 1g |
$475 | 2024-07-23 |
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acidに関する追加情報
Introduction to (2,3-Difluoro-4-(pentyloxy)phenyl)boronic Acid (CAS No. 156684-91-2)
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is a specialized organic compound characterized by its unique structural and chemical properties. This compound, identified by the CAS number 156684-91-2, has garnered significant attention in the field of pharmaceutical research and development due to its versatile applications. The presence of both fluoro and pentyloxy substituents in its phenyl ring imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's structure consists of a benzene ring substituted with a fluoro group at the 2-position and 3-position, and an pentyloxy group at the 4-position. This arrangement not only influences its electronic properties but also enhances its compatibility with various biochemical pathways. Boronic acids, in general, are well-known for their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, a pivotal transformation in modern organic synthesis. The boronic acid functional group in this compound facilitates such reactions, enabling the construction of complex molecular architectures.
In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated compounds due to their enhanced metabolic stability and binding affinity. The introduction of fluorine atoms into drug molecules can significantly alter their pharmacokinetic profiles, leading to improved therapeutic efficacy. Specifically, 2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid has been explored in the design of novel therapeutic agents targeting various diseases. Its unique structural features make it an attractive candidate for further derivatization and optimization.
One of the most compelling applications of this compound is in the field of drug discovery. Boronic acids are frequently employed as key building blocks in the synthesis of small-molecule inhibitors and activators. The (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid derivative has been investigated for its potential role in modulating enzyme activity and receptor binding. For instance, researchers have utilized this compound to develop inhibitors targeting enzymes involved in inflammatory pathways, suggesting its therapeutic potential in treating chronic inflammatory disorders.
The incorporation of both fluoro and pentyloxy groups into the phenyl ring enhances the compound's solubility and bioavailability, crucial factors for drug development. Fluorine atoms can improve the binding affinity of drug candidates to biological targets by increasing hydrophobic interactions and reducing metabolic degradation. Meanwhile, the pentyloxy group contributes to steric hindrance and lipophilicity, further fine-tuning the pharmacokinetic properties of derived compounds.
Recent studies have also highlighted the role of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid in materials science and nanotechnology. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing advanced materials with tailored properties. For example, researchers have employed this compound to create functional polymers and coatings with enhanced durability and chemical resistance. These applications underscore the broad utility of boronic acid derivatives beyond traditional pharmaceuticals.
The synthesis of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity. The use of high-performance analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry ensures thorough characterization of the compound's structure.
In conclusion, (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid (CAS No. 156684-91-2) represents a significant advancement in synthetic chemistry and drug development. Its unique structural features and reactivity make it a versatile intermediate for creating novel therapeutic agents with improved pharmacokinetic profiles. Furthermore, its applications extend to materials science, demonstrating its broad utility across multiple scientific disciplines. As research continues to uncover new possibilities for this compound, its importance in modern chemistry is likely to grow even further.
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